Cas no 899961-07-0 (4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide)

4-(Benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound featuring a benzothiazole core linked to a benzenesulfonyl butanamide moiety. This structure confers potential utility in medicinal chemistry and biochemical research, particularly as an intermediate in the development of bioactive molecules. The presence of the methoxy and benzothiazole groups may enhance binding affinity in target interactions, while the sulfonylamide functionality contributes to stability and solubility. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s purity and consistent synthesis ensure reliability in experimental applications. Further research may explore its pharmacological or material science applications.
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide structure
899961-07-0 structure
Product name:4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
CAS No:899961-07-0
MF:C18H18N2O4S2
MW:390.476521968842
CID:5500106

4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
    • Inchi: 1S/C18H18N2O4S2/c1-24-13-9-10-15-16(12-13)25-18(19-15)20-17(21)8-5-11-26(22,23)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20,21)
    • InChI Key: CFTOFUVAPHHDJA-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(OC)C=C2S1)(=O)CCCS(C1=CC=CC=C1)(=O)=O

4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2814-0364-75mg
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
899961-07-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2814-0364-2mg
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
899961-07-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2814-0364-30mg
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
899961-07-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2814-0364-20mg
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
899961-07-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2814-0364-40mg
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
899961-07-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2814-0364-4mg
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
899961-07-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2814-0364-5mg
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
899961-07-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2814-0364-1mg
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
899961-07-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2814-0364-20μmol
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
899961-07-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2814-0364-25mg
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
899961-07-0 90%+
25mg
$109.0 2023-05-16

Additional information on 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

Chemical Profile of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide (CAS No. 899961-07-0)

4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide, identified by its Chemical Abstracts Service (CAS) number 899961-07-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides and benzothiazole derivatives, which are well-documented for their diverse biological activities. The structural features of this molecule, particularly the presence of a benzenesulfonyl group and a 6-methoxy-1,3-benzothiazol-2-yl moiety, contribute to its unique chemical properties and potential pharmacological applications.

The benzenesulfonyl group is a key pharmacophore in many drug candidates due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. This moiety is often found in sulfonamide-based drugs, which have been widely used in the treatment of various diseases, including diabetes, infections, and inflammatory conditions. The introduction of the benzenesulfonyl group in 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide suggests potential therapeutic benefits that may be linked to its interaction with enzymes or receptors involved in metabolic pathways.

Complementing the benzenesulfonyl group is the 6-methoxy-1,3-benzothiazol-2-yl substituent. Benzothiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The methoxy group at position 6 enhances the solubility and bioavailability of the molecule, while also influencing its electronic properties and reactivity. The combination of these structural elements in 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may contribute to its unique pharmacological profile.

Recent research in medicinal chemistry has highlighted the importance of sulfonamide and benzothiazole derivatives in drug discovery. These compounds have been investigated for their potential to modulate various biological pathways, including those involved in cancer progression, neurodegenerative diseases, and metabolic disorders. The structural complexity of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide positions it as a promising candidate for further investigation in these areas.

In particular, studies have demonstrated that sulfonamides can act as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP4), which plays a crucial role in glucose homeostasis. The presence of the benzenesulfonyl group in this compound suggests potential activity against DPP4 and other proteases involved in metabolic regulation. Additionally, benzothiazole derivatives have shown promise as kinase inhibitors, particularly in the context of cancer therapy. The specific arrangement of atoms in 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may enable it to interact with target kinases and modulate signaling pathways associated with cell proliferation and survival.

The synthesis of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include sulfonylation reactions to introduce the benzenesulfonyl group, followed by nucleophilic substitution or condensation reactions to incorporate the 6-methoxy-1,3-benzothiazol-2-yl moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve regioselective functionalization and enhance overall synthetic efficiency.

Evaluation of the pharmacological properties of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been conducted through both in vitro and in vivo studies. In vitro assays have focused on assessing its interaction with target enzymes and receptors using biochemical methods such as enzyme inhibition assays and surface plasmon resonance spectroscopy. These studies have provided preliminary evidence suggesting that this compound exhibits inhibitory activity against certain enzymes relevant to metabolic disorders.

In vivo studies have further explored the potential therapeutic effects of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-ybuthanamide) in animal models. For instance, experiments involving diabetic rodents have shown that administration of this compound can lead to improvements in glucose tolerance and insulin sensitivity. These findings align with the known effects of sulfonamide derivatives on glucose metabolism and highlight the potential of this compound as a novel therapeutic agent for diabetes management.

The safety profile of 4-(benzenesulfonyl)-N-(6-methoxy-l,-3-benzo-thiazol--2-yI)butanamide has also been evaluated through toxicological studies conducted both in vitro and in vivo. Preliminary results indicate that this compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed even at higher concentrations. However, further extensive studies are required to fully assess its safety profile before considering clinical applications.

The development of new pharmaceuticals relies heavily on innovative synthetic methodologies and structural optimization strategies. The case of 4-(benzenesulfonyl)-N-(6-methoxy-l,-3-benzo-thiazol--2-yI)butanamide exemplifies how combining different pharmacophores can lead to compounds with enhanced biological activity and therapeutic potential. Future research may focus on modifying the structure of this molecule to improve its pharmacokinetic properties or explore new mechanisms of action.

Advances in computational chemistry have also facilitated the design and optimization of novel drug candidates like 4-(benzenesulfonyl)-N-(6-methoxy-l,-3-benzo-thiazol--2-yI)butanamide*. Molecular modeling techniques can predict how a compound will interact with biological targets at the atomic level, allowing researchers to make informed decisions about structural modifications before conducting expensive experimental trials. Such computational approaches are increasingly integrated into drug discovery pipelines as part of an interdisciplinary approach to pharmaceutical development.

The role played by academic institutions and pharmaceutical companies cannot be overstated when it comes to advancing our understanding oif compounds like *4(benzen-sulfanyl-N(6methox y-l , 3 - ben z oth i az ol - 2 y l ) but ana mid e* (CAS No.*899961 - 07 - 0*). Collaborative efforts between researchers from different disciplines ensure that promising candidates are thoroughly investigated from multiple angles before moving into clinical trials or commercialization phases . This collaborative spirit fosters innovation while minimizing risks associated with bringing new drugs t o market too quickly without sufficient evidence supporting their efficacy an d safety profiles .

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.